molecular formula C13H21N5O B13220603 3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one

3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-yl}propan-1-one

Cat. No.: B13220603
M. Wt: 263.34 g/mol
InChI Key: ZSXXHJYNXRNDHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}propan-1-one is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of fused heterocycles, which include imidazo[4,5-c]pyridine and piperidine rings. The presence of these rings contributes to its potential utility in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}propan-1-one typically involves multi-step reactions. One common approach is the condensation of appropriate starting materials to form the imidazo[4,5-c]pyridine core, followed by spirocyclization to introduce the piperidine ring. The reaction conditions often include the use of catalysts, such as palladium or copper, and solvents like dimethyl sulfoxide or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, including halides, amines, and ethers .

Scientific Research Applications

3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 1’-propyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]
  • 1’-(propan-2-yl)-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]
  • 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-oxane]

Uniqueness

3-Amino-1-{3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-piperidine]-1’-yl}propan-1-one is unique due to the presence of an amino group and a propanone moiety, which are not found in the similar compounds listed above.

Properties

Molecular Formula

C13H21N5O

Molecular Weight

263.34 g/mol

IUPAC Name

3-amino-1-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylpropan-1-one

InChI

InChI=1S/C13H21N5O/c14-5-1-11(19)18-7-3-13(4-8-18)12-10(2-6-17-13)15-9-16-12/h9,17H,1-8,14H2,(H,15,16)

InChI Key

ZSXXHJYNXRNDHB-UHFFFAOYSA-N

Canonical SMILES

C1CNC2(CCN(CC2)C(=O)CCN)C3=C1NC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.